

Technical Guide: Physicochemical Properties of 2-Bromoquinoline-4-carbaldehyde

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Compound of Interest

Compound Name: 2-Bromoquinoline-4-carbaldehyde

Cat. No.: B1603878

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information and related physicochemical properties of **2-Bromoquinoline-4-carbaldehyde**. Due to the limited direct experimental data on this specific compound, this guide also includes information on structurally similar compounds to provide valuable context and predictive insights. Furthermore, a generalized experimental protocol for solubility determination and a plausible synthetic workflow are detailed.

Core Data Presentation

Physicochemical Properties

Property	Value	Source/Comment
Molecular Formula	C ₁₀ H ₆ BrNO	-
Molecular Weight	236.07 g/mol	-
Appearance	Likely a solid at room temperature	Inferred from related quinoline aldehydes
CAS Number	866831-75-6	-

Solubility Profile (Inferred)

Quantitative solubility data for **2-Bromoquinoline-4-carbaldehyde** is not readily available in published literature. The following table summarizes qualitative solubility information for structurally related compounds, which can be used to estimate the solubility of the target compound. The presence of the polar aldehyde group and the relatively nonpolar bromoquinoline core suggests solubility in a range of organic solvents.

Solvent	Predicted Solubility of 2-Bromoquinoline-4-carbaldehyde	Data from Structurally Similar Compounds
Water	Slightly Soluble / Soluble in Hot Water	Quinoline-4-carbaldehyde is soluble in hot water and slightly soluble in water. [1] [2]
Ethanol	Soluble	Quinoline-4-carbaldehyde is soluble in ethanol. [1]
Benzene	Soluble	Quinoline-4-carbaldehyde is soluble in benzene. [1]
Chloroform	Slightly Soluble to Soluble	2-Chloroquinoline-3-carbaldehyde is slightly soluble in chloroform. [3]
Ethyl Acetate	Slightly Soluble to Soluble	2-Chloroquinoline-3-carbaldehyde is slightly soluble in ethyl acetate. [3]
Dimethylformamide (DMF)	Likely Soluble	Often used as a solvent in reactions involving quinoline derivatives. [4]
Dimethyl Sulfoxide (DMSO)	Likely Soluble	A common solvent for organic compounds of similar polarity.

Experimental Protocols

General Protocol for Determination of Solid Organic Compound Solubility

This section outlines a general experimental procedure for determining the solubility of a solid organic compound like **2-Bromoquinoline-4-carbaldehyde** in various solvents.

Objective: To determine the qualitative and quantitative solubility of the compound at a specific temperature.

Materials:

- **2-Bromoquinoline-4-carbaldehyde**
- Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
- Analytical balance
- Vials with screw caps
- Constant temperature bath or shaker incubator
- Vortex mixer
- Centrifuge
- Micropipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

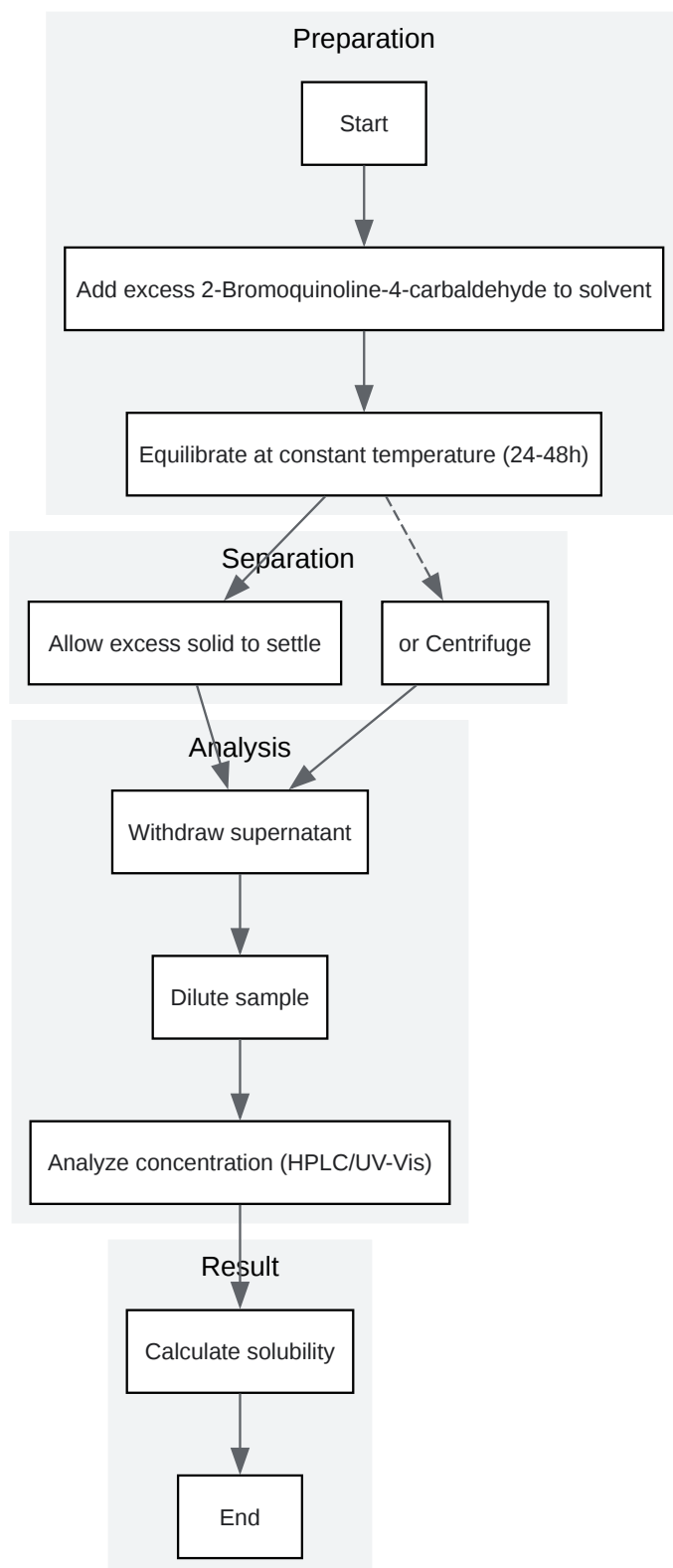
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-Bromoquinoline-4-carbaldehyde** to a series of vials, each containing a known volume of a different solvent.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature bath or shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation:
 - After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
 - Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the undissolved solid.
- Sample Analysis:
 - Carefully withdraw a known aliquot of the clear supernatant from each vial using a micropipette.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
 - Analyze the concentration of the dissolved compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
- Calculation of Solubility:
 - Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

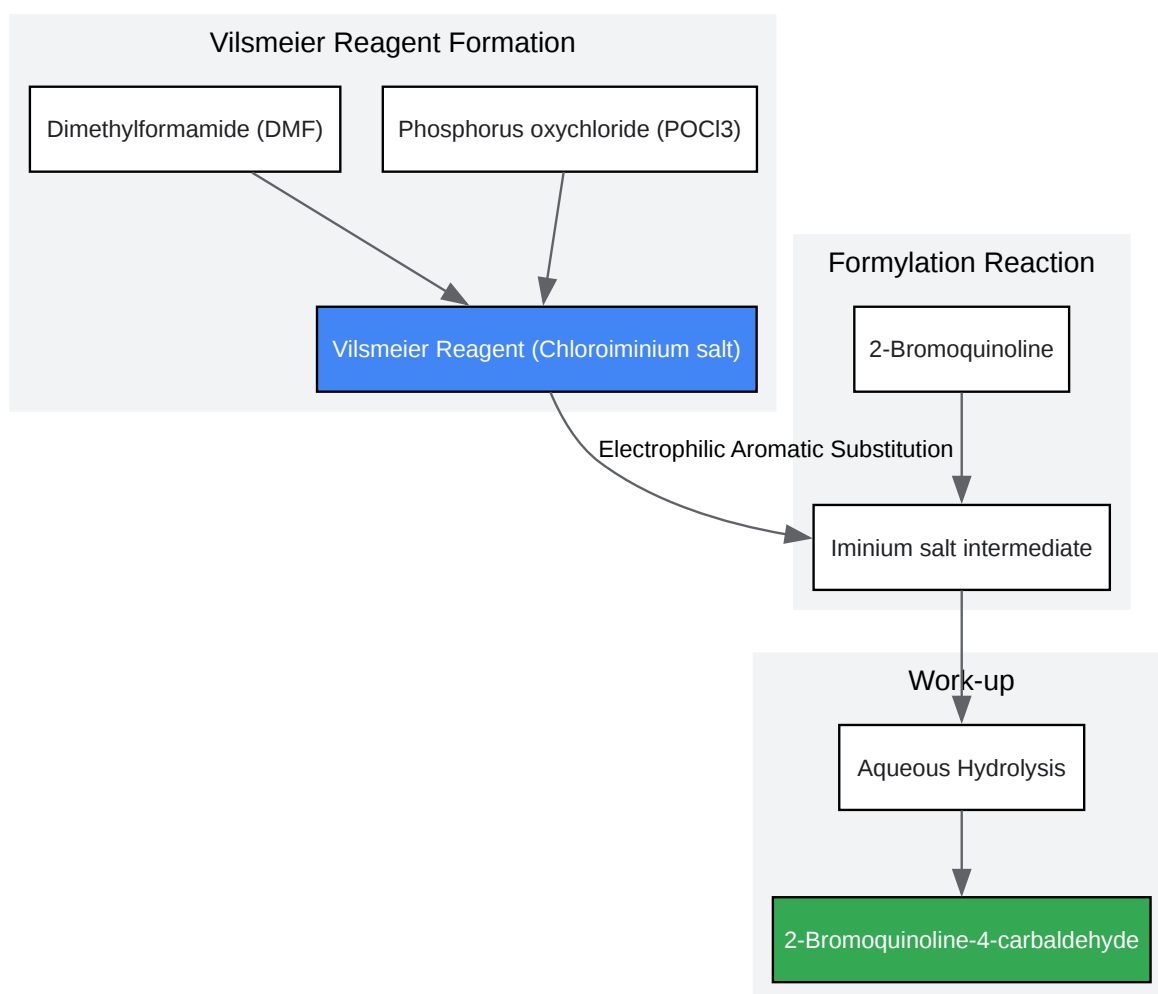


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Caption: Workflow for determining the solubility of a solid organic compound.

Proposed Synthesis Workflow for 2-Bromoquinoline-4-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and is a plausible route for the synthesis of **2-Bromoquinoline-4-carbaldehyde** from a suitable 2-bromoquinoline precursor.^{[5][6][7][8][9]}



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Caption: Proposed synthesis of **2-Bromoquinoline-4-carbaldehyde** via the Vilsmeier-Haack reaction.

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